(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
“(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone” is a complex organic compound. It contains a phenothiazine group, which is a tricyclic compound that is often found in various pharmaceuticals . It also contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The compound also includes a methoxyphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multi-step procedures. For instance, the synthesis of a similar compound, “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was achieved via a three-step protocol .
Molecular Structure Analysis
The molecule is likely to have a complex structure due to the presence of multiple rings. For example, the piperazine ring in similar compounds often adopts a chair conformation .
Chemical Reactions Analysis
The compound, due to its complex structure, can be involved in a variety of chemical reactions. Piperazine derivatives, for instance, have been found to exhibit a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the compound “para-Methoxyphenylpiperazine” has a molar mass of 192.262 g·mol−1 .
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Synthesis and Antimicrobial Activity : Research on pyridine derivatives, including structures similar to the compound , has explored their synthesis and antimicrobial activity against various bacterial and fungal strains, indicating a potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Anticancer and Antituberculosis Studies : Compounds with structural similarities have been synthesized and tested for anticancer and antituberculosis activities, showing significant effects against specific cancer cell lines and tuberculosis bacteria, highlighting their potential in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anticancer Activity
- Inhibition of Tubulin Polymerization : A series of compounds derived from phenoxazine and phenothiazine, including those with phenylpiperazine moieties, demonstrated potent antiproliferative properties against a wide range of cancer cell lines by inhibiting tubulin polymerization. This suggests a potential application in developing novel anticancer therapies (Prinz et al., 2017).
Synthesis and Structural Characterization
- Research on the synthesis and structural characterization of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has contributed to the development of new anti-tuberculosis drug candidates, demonstrating the role of chemical synthesis in drug discovery and development (Eckhardt et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S/c1-30-19-6-4-5-18(16-19)26-11-13-27(14-12-26)24(29)28-20-7-2-3-8-22(20)31-23-10-9-17(25)15-21(23)28/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVATFDJLCXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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